Product packaging for DL-Homophenylalanine(Cat. No.:CAS No. 1012-05-1)

DL-Homophenylalanine

Cat. No.: B555944
CAS No.: 1012-05-1
M. Wt: 179.22 g/mol
InChI Key: JTTHKOPSMAVJFE-UHFFFAOYSA-N
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Description

Historical Context and Discovery of DL-Homophenylalanine

While the proteinogenic amino acid phenylalanine was first described in 1879 and synthesized in 1882, the specific historical details regarding the initial discovery and synthesis of its homolog, this compound, are not as clearly documented in available scientific literature. wikipedia.org The emergence of this compound and other non-proteinogenic amino acids is closely tied to the advancement of organic synthesis techniques in the 20th century. Researchers began to explore analogs of natural amino acids to understand structure-activity relationships, develop enzyme inhibitors, and create novel therapeutic compounds. google.com The synthesis of amino acid homologs like this compound became part of a broader scientific endeavor to expand the chemical diversity of peptides and proteins beyond what is offered by nature.

Early chemical methods for synthesizing amino acids have largely been supplanted by more efficient and environmentally friendly biocatalytic and enzymatic processes in recent years. researchgate.net These modern techniques, including the use of transaminases and dehydrogenases, allow for the stereoselective production of specific enantiomers of homophenylalanine for pharmaceutical applications. nih.gov

Significance of this compound as a Non-Proteinogenic Amino Acid in Research

The significance of this compound in research stems from its status as a non-proteinogenic amino acid, which imparts unique characteristics to molecules that contain it. nih.gov In peptide synthesis, the incorporation of non-proteinogenic amino acids like homophenylalanine can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of peptide-based drugs. nih.gov The extended side chain of homophenylalanine can also influence the conformational properties of peptides, leading to altered binding affinities and selectivities for biological targets.

This compound serves as a crucial chiral building block in the synthesis of a variety of pharmaceutical compounds. nih.gov Its structural similarity to phenylalanine allows it to interact with biological systems, while its non-natural structure can lead to novel therapeutic effects. guidechem.com Research into homophenylalanine has provided valuable insights into enzyme kinetics and metabolic pathways, helping to elucidate the roles of amino acids in health and disease.

Overview of Major Research Trajectories for this compound

The research applications of this compound are diverse, with several major trajectories evident in the scientific literature.

Pharmaceutical Development: A primary focus of research has been the use of L-homophenylalanine as a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. researchgate.netguidechem.com These drugs, such as enalapril (B1671234) and delapril, are widely used in the treatment of hypertension and congestive heart failure. guidechem.com The homophenylalanine core is integral to the structure and activity of these inhibitors. nih.gov Additionally, research has explored its potential in the development of drugs targeting neurological disorders.

Biochemical and Metabolic Studies: this compound is a valuable tool for studying amino acid metabolism and transport. By examining how this unnatural amino acid is processed by cells and enzymes, researchers can gain a deeper understanding of fundamental biological pathways.

Protein Engineering and Peptide Chemistry: Scientists have incorporated homophenylalanine into peptides and proteins to investigate structure-function relationships. By replacing natural amino acids with this analog, they can probe the effects of side chain length and flexibility on protein folding, stability, and function. This has applications in the design of novel enzymes and biomaterials.

Biocatalytic Synthesis: A significant research trajectory has focused on developing sustainable and efficient methods for producing enantiomerically pure homophenylalanine. researchgate.net This involves the use of enzymes and whole-cell biocatalysts, which offer a greener alternative to traditional chemical synthesis. nih.gov

Property Value
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Appearance White to off-white powder
Synonyms (RS)-2-Amino-4-phenylbutyric acid, DL-HomoPhe-OH

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B555944 DL-Homophenylalanine CAS No. 1012-05-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTHKOPSMAVJFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80874100
Record name HOMOPHENYLALANINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80874100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1012-05-1
Record name 2-Amino-4-phenylbutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001012051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HOMOPHENYLALANINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTL1IB8F3L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Derivatization Methodologies of Dl Homophenylalanine

Chemical Synthesis Routes for DL-Homophenylalanine

The synthesis of homophenylalanine can be broadly categorized into racemic and asymmetric approaches. Racemic methods produce an equal mixture of D and L enantiomers, while asymmetric syntheses are designed to selectively yield one enantiomer over the other.

Asymmetric Synthesis of L-Homophenylalanine and D-Homophenylalanine

While racemic syntheses are valuable, many applications, particularly in pharmaceuticals, require enantiomerically pure forms of homophenylalanine. mdpi.com Asymmetric synthesis methods are designed to produce a single enantiomer, either L- or D-homophenylalanine, in high purity.

Enantioselective catalysis is a premier strategy for the asymmetric synthesis of chiral compounds like L- and D-homophenylalanine. This approach utilizes chiral catalysts to control the stereochemical outcome of the reaction, leading to a high enantiomeric excess (ee) of the desired product.

One prominent method is the catalytic asymmetric hydrogenation of an unsaturated precursor. For instance, L-homophenylalanine can be prepared via the asymmetric hydrogenation of N-acetyl-(Z)-dehydrohomophenylalanine using a chiral rhodium catalyst complexed with a ligand such as DPAMPP. researchgate.net

Enzymatic catalysis offers another highly effective route. rsc.org Engineered enzymes, such as aspartate aminotransferases or tyrosine aminotransferases, can convert a keto acid precursor, 2-oxo-4-phenylbutanoic acid (OPBA), into L-homophenylalanine with exceptional stereoselectivity. nih.govgoogle.com In these biocatalytic processes, an amino donor like L-lysine or L-glutamic acid provides the amino group. nih.govgoogle.com The reaction can be driven to completion by the low solubility of L-homophenylalanine, which precipitates from the reaction mixture, shifting the equilibrium towards product formation. nih.govgoogle.com This method can achieve very high yields (e.g., 97%) and enantiomeric excess values exceeding 99.9%. nih.gov

Table 2: Examples of Enantioselective Catalysis in Homophenylalanine Synthesis

Method Catalyst / Enzyme Substrate Product Yield Enantiomeric Excess (ee)
Asymmetric Hydrogenation Rhodium-DPAMPP Complex N-acetyl-(Z)-dehydrohomophenylalanine L-Homophenylalanine N/A High
Enzymatic Transamination Engineered E. coli Aspartate Aminotransferase 2-Oxo-4-phenylbutanoic acid (OPBA) L-Homophenylalanine 97% >99.9%

This table presents research findings on different enantioselective methods for synthesizing L-homophenylalanine, highlighting the high efficiency and selectivity of these approaches.

Stereo-Controlled Synthesis of Aryl-Keto α-Amino Acids

Aryl-keto α-amino acids are valuable intermediates in the synthesis of various non-proteinogenic α-amino acids, including homophenylalanine. mdpi.comresearchgate.net A prominent strategy for their stereo-controlled synthesis is the Friedel-Crafts acylation, which utilizes α-amino acid derivatives as acyl donors. mdpi.com This method allows for the construction of aryl keto α-amino acids while retaining the enantiomeric configuration of the starting chiral α-amino acid. mdpi.com

The process typically involves the use of catalysts such as Lewis acids (e.g., AlCl₃) and Brönsted acids (e.g., hydrofluoric acid (HF) or triflic acid (TfOH)). mdpi.com Triflic acid, in particular, has been shown to be an effective catalyst and solvent for Friedel-Crafts acylation due to its high dissolving capacity for α-amino acid derivatives. mdpi.com This approach offers a convenient pathway to synthesize aryl-keto α-amino acids, which can then be further processed to obtain compounds like homophenylalanine. mdpi.com

Table 1: Catalysts in Friedel-Crafts Acylation for Aryl-Keto α-Amino Acid Synthesis

Catalyst TypeExamplesReference
Lewis AcidsAlCl₃ mdpi.com
Brönsted AcidsHydrofluoric acid (HF), Triflic acid (TfOH) mdpi.com

Biocatalytic and Chemoenzymatic Synthesis of Homophenylalanine Enantiomers

Biocatalytic methods offer an attractive alternative to traditional chemical synthesis for producing enantiomerically pure L-homophenylalanine. These methods are often more efficient, cost-effective, and environmentally friendly. nih.gov

Enzymatic Resolution Techniques

Enzymatic resolution is a widely used technique to separate racemic mixtures of homophenylalanine into its constituent enantiomers. This approach leverages the stereoselectivity of enzymes to act on only one enantiomer in the mixture.

Industrial enzymes, such as Alcalase, have been successfully employed for the kinetic resolution of this compound. tandfonline.comumn.edu In one approach, N-acetyl-homophenylalanine ethyl ester is synthesized and then subjected to enzymatic hydrolysis. tandfonline.comumn.edu Alcalase selectively hydrolyzes the L-enantiomer of the ester, allowing for the separation of L-(+)-homophenylalanine hydrochloride with a high enantiomeric excess (ee) of 98%. tandfonline.comumn.edu This method is noted for its economic and simple procedure, leading to a high optical purity of the final product. tandfonline.comumn.edu

Table 2: Kinetic Resolution of this compound using Alcalase

SubstrateEnzymeProductEnantiomeric Excess (ee)Reference
N-acetyl-homophenylalanine ethyl esterAlcalaseL-(+)-homophenylalanine hydrochloride98% tandfonline.comumn.edu

Mammalian Kidney Acetone (B3395972) Powders (KAPs) contain a variety of enzymes, including N-acylases, which can be utilized for the resolution of racemic amino acids. scielo.org.mx Studies have demonstrated the N-acylase activity and enantioselectivity of KAPs from various mammalian sources on substrates like (rac)-N-acetylmethionine, showing exclusive hydrolysis of the (S)-enantiomer. scielo.org.mx This indicates the potential of these readily available and inexpensive crude biocatalysts for application in the resolution of other N-acylated amino acids, including this compound. scielo.org.mx The activity of these powders can vary depending on the animal source, with some acting as fast biocatalysts (e.g., from sheep, pig, calf) and others being slower (e.g., from rat, mouse, hamster). scielo.org.mx

Lipases are another class of enzymes capable of resolving racemic amino acids through the hydrolysis of their esters. nih.gov Various lipases, such as those from Pseudomonas and Rhizopus species, as well as porcine pancreas lipase, have demonstrated high reactivity and selectivity in hydrolyzing L-amino acid esters in aqueous solutions. nih.gov this compound has been used as a model substrate to investigate the effect of structural changes in the ester moiety on the stereoselectivity of these lipases. nih.gov

Hydantoinases, in combination with carbamoylases and hydantoin (B18101) racemases, are utilized in a cascade reaction to produce chiral D- and L-amino acids from chemically synthesized hydantoin derivatives. nih.gov This enzymatic cascade allows for the potential of 100% conversion and 100% optical purity of the desired amino acid from a racemic substrate. nih.gov This process has been applied for the synthesis of various non-canonical amino acids, including L-homophenylalanine. frontiersin.org

Enzymatic Cascade Catalysis for L-Homophenylalanine Production

Enzymatic cascade catalysis offers a highly efficient route for the production of L-homophenylalanine from simple and inexpensive starting materials. nih.govresearchgate.net One such route utilizes benzaldehyde (B42025) and pyruvate (B1213749) in an enzymatic-spontaneous chemical cascade. nih.govresearchgate.net This process involves a series of enzymatic reactions, and in some cases, a rate-limiting enzyme, such as TipheDH, has been identified and engineered to improve its specific activity and expression level. nih.govresearchgate.net This optimization has led to the production of high concentrations of L-homophenylalanine (100.9 g/L) with excellent conversion (94%) and enantiomeric excess (>99%) in a 5-L reactor. nih.govresearchgate.net This approach highlights the power of biocatalytic cascades for the cost-effective synthesis of valuable chiral compounds. nih.govresearchgate.net

Table 3: L-Homophenylalanine Production via Enzymatic Cascade Catalysis

Starting MaterialsKey Enzyme (Engineered)Product ConcentrationConversionEnantiomeric Excess (ee)Reference
Benzaldehyde, PyruvateTipheDH100.9 g/L94%>99% nih.govresearchgate.net

Transaminase-Catalyzed Synthesis

The enzymatic synthesis of L-homophenylalanine (L-HPA) using transaminases represents a powerful alternative to traditional chemical methods, offering high enantioselectivity and environmentally benign reaction conditions. nih.gov

The reaction is dependent on pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, which is essential for the catalytic activity of the transaminase. nih.gov Optimization of reaction conditions, such as pH and temperature, is crucial for maximizing enzyme performance. Studies have shown that the MeTA-catalyzed reaction proceeds efficiently at a pH of 8 and a temperature of 40 °C. nih.govacs.org

A significant challenge in many transaminase-catalyzed reactions is the unfavorable reaction equilibrium, which can limit product yields. nih.gov A highly effective strategy to overcome this limitation in L-HPA synthesis is a coupled enzymatic process that leverages the in situ crystallization of the product. nih.govnih.gov L-HPA has low solubility in aqueous solutions, which causes it to precipitate or crystallize out of the reaction mixture as it is formed. nih.govacs.org

This spontaneous crystallization acts as a product sink, effectively removing L-HPA from the reaction equilibrium. acs.org When combined with the spontaneous cyclization of the αKGM coproduct, this dual-action equilibrium shift dramatically drives the reaction towards completion. nih.govacs.org This approach significantly improves the productivity of the biocatalytic reaction. nih.gov

Researchers have investigated various process modes, including batch, repetitive, and fed-batch systems, to optimize this coupled synthesis. The fed-batch process, where substrates are gradually added to the reaction vessel, has proven to be the most effective option for large-scale production. nih.govnih.gov In a gram-scale fed-batch process, over 18 grams of chemically pure L-homophenylalanine were successfully isolated, demonstrating the viability of this strategy for preparative-scale synthesis. nih.govnih.gov

ParameterCondition
Enzymeα-Transaminase from Megasphaera elsdenii (MeTA)
Substrate (Amino Acceptor)2-Oxo-4-phenylbutanoic acid (OPBA)
Substrate (Amino Donor)L-Glutamine (Gln)
Co-product (initial)α-Ketoglutaramate (αKGM)
Co-product (cyclized)2-Hydroxy-5-oxoproline (HOP)
CofactorPyridoxal 5'-phosphate (PLP)
Optimal pH8
Optimal Temperature40 °C
Process EnhancementIn situ product crystallization & Co-product cyclization
Most Viable Process ModeFed-Batch

Microbial Production of L-Homophenylalanine

Microbial fermentation presents a sustainable and efficient pathway for the production of L-homophenylalanine, moving from chemoenzymatic routes to whole-cell biocatalysis.

Researchers have identified the genetic basis for L-HPA biosynthesis by studying the cyanobacterium Nostoc punctiforme PCC73102. acs.orgresearchgate.netprinceton.edu It was hypothesized that L-HPA is synthesized from L-phenylalanine (L-Phe) through a pathway analogous to leucine (B10760876) biosynthesis. researchgate.netprinceton.edu Bioinformatic analysis of the N. punctiforme genome led to the discovery of a gene cluster responsible for producing the peptide anabaenopeptin, which contains homophenylalanine. acs.orgresearchgate.net

Within this region, three putative genes essential for L-HPA biosynthesis were identified: acs.orgresearchgate.netprinceton.edu

hphA (Npun_F2464): Encodes for a benzylmalate synthase.

hphB (Npun_F2457): Encodes for a 3-benzylmalate dehydrogenase.

hphCD (Npun_F2458): Encodes for a 3-benzylmalate isomerase.

This was the first identification of genes responsible for homophenylalanine synthesis in any organism. acs.orgresearchgate.net These genes work in concert to convert a precursor derived from L-Phe into the backbone of L-HPA, mirroring the steps of chain elongation seen in leucine synthesis. princeton.edu

GeneLocus Tag (N. punctiforme)Encoded EnzymeProposed Function in L-Hph Pathway
hphANpun_F2464Benzylmalate synthaseCondensation with acetyl-CoA
hphBNpun_F24573-Benzylmalate dehydrogenaseOxidative decarboxylation
hphCDNpun_F24583-Benzylmalate isomeraseIsomerization of the hydroxyl group

Following the identification of the hph gene cluster, scientists engineered strains of Escherichia coli for the fermentative production of L-HPA. acs.orgresearchgate.net Plasmids containing the hphA, hphB, and hphCD genes from N. punctiforme were constructed and introduced into E. coli W3110. acs.org

The resulting recombinant E. coli strains successfully produced L-HPA from L-phenylalanine supplied in the culture medium. acs.orgresearchgate.net Initial conversion efficiency was low, but subsequent optimization of the expression levels of the three genes led to a significant increase in yield, reaching approximately 630 mg/liter. acs.orgresearchgate.net Further studies demonstrated that these engineered strains could also produce fluorinated Hph analogs and homotyrosine when supplied with the corresponding precursors, showcasing the substrate flexibility of the biosynthetic pathway. acs.org This work establishes that microbial production of L-HPA using genetically engineered E. coli is a viable alternative to existing chemoenzymatic methods. acs.org

Derivatization of this compound for Advanced Applications

This compound is a valuable starting material whose structure can be chemically modified to create derivatives for specialized uses, particularly in pharmaceuticals and peptide chemistry. As a non-natural amino acid, it serves as a key building block for synthesizing complex molecules with specific biological activities.

One of the most significant applications of L-homophenylalanine is as a precursor in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. nih.gov These drugs, which include widely used medications such as enalapril (B1671234), ramipril, and imidapril, are critical for managing hypertension and congestive heart failure. nih.gov The homophenylalanine moiety is a core structural component of these inhibitors, making its efficient synthesis and derivatization a key step in their manufacturing.

Furthermore, homophenylalanine derivatives can be prepared through various synthetic organic chemistry techniques. For instance, palladium-catalyzed coupling reactions involving amino acid-derived organozinc reagents provide a concise route to a wide range of protected homophenylalanines. acs.org This method allows for the attachment of different aryl groups, yielding novel derivatives for further investigation.

In the field of peptide science, this compound is used in peptide synthesis to create modified peptides with enhanced properties. To be incorporated into a growing peptide chain, its reactive amino and carboxyl groups must be temporarily protected. Common protecting groups include the tert-butyloxycarbonyl (Boc) group, leading to derivatives like Boc-D-Homophenylalanine. The incorporation of this unnatural amino acid can alter the peptide's structure, stability, and biological function.

Synthesis of N-Protected this compound Derivatives

The protection of the amino group is a fundamental step in peptide synthesis and other chemical manipulations of amino acids like this compound. This prevents unwanted side reactions at the nitrogen atom. Common N-protecting groups include the tert-Butoxycarbonyl (Boc) and Acetyl (Ac) groups.

The introduction of the Boc group is typically achieved by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions. The base deprotonates the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride (B1165640).

N-acetylation can be performed using acetic anhydride or acetyl chloride. For instance, the acylation of similar amino acid derivatives has been carried out using formic acid, which can act as both a hydrogenating and acylating agent in certain contexts. google.com The synthesis of N-Boc protected amino acid methyl esters is also a common strategy for preparing useful intermediates. nih.gov

Table 1: General Methodologies for N-Protection of this compound
Protecting GroupPrimary ReagentTypical SolventGeneral Conditions
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate ((Boc)₂O)Dioxane/Water, Tetrahydrofuran (THF)Aqueous basic solution (e.g., NaOH, NaHCO₃), Room temperature
Ac (Acetyl)Acetic Anhydride (Ac₂O)Glacial Acetic Acid, WaterAqueous basic solution or acidic conditions, Room temperature to mild heating

Homophenylalanine Methyl Ester Hydrochloride Synthesis

Esterification of the carboxylic acid group in this compound, typically to form a methyl ester, is a common strategy to protect the carboxyl group and increase the compound's solubility in organic solvents. The product is usually isolated as a stable hydrochloride salt.

A widely used and effective method involves the reaction of the amino acid with methanol (B129727) in the presence of thionyl chloride (SOCl₂). rsc.org In this reaction, thionyl chloride reacts with methanol in situ to generate hydrogen chloride (HCl) and methyl chloroformate. The HCl protonates the amino group, while the carboxylic acid is converted to its methyl ester. The reaction temperature must be carefully controlled, as the initial addition of thionyl chloride to methanol is highly exothermic. google.com An industrial method involves adding thionyl chloride continuously or intermittently to a mixture of the amino acid and alcohol at a temperature of 20°C or higher to ensure the reaction proceeds gently. google.com

An alternative, milder method utilizes trimethylchlorosilane (TMSCl) as the reagent. nih.gov This approach offers convenience and avoids the hazards associated with thionyl chloride. The reaction of this compound with TMSCl in methanol provides the corresponding methyl ester hydrochloride in good to excellent yields under mild conditions. nih.gov

Table 2: Comparison of Synthesis Methods for Homophenylalanine Methyl Ester Hydrochloride
ParameterThionyl Chloride MethodTrimethylchlorosilane (TMSCl) Method
Primary ReagentThionyl Chloride (SOCl₂)Trimethylchlorosilane (TMSCl)
SolventMethanolMethanol
Key AdvantageHigh reactivity, well-establishedMilder conditions, operational convenience nih.gov
Reaction ConditionsInitial addition at low temperature (e.g., 0°C), followed by stirring at room temperature or reflux rsc.orgRoom temperature nih.gov
Product FormHydrochloride saltHydrochloride salt nih.gov

Preparation of Trifluoromethyldiazirinyl Homophenylalanine

For advanced applications in chemical biology, such as photoaffinity labeling, this compound can be derivatized with a photophore. The (3-trifluoromethyl)phenyldiazirinyl group is a photoactivatable moiety that can form covalent bonds with interacting biomolecules upon UV irradiation. tandfonline.com

An effective synthesis of optically active trifluoromethyldiazirinyl homophenylalanine derivatives has been achieved through a Friedel-Crafts reaction. nih.gov This method involves reacting a diazirine-containing aromatic compound, such as 3-(3-methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine, with a protected and activated amino acid backbone, like N-TFA-Asp(Cl)-OMe (N-trifluoroacetyl-L-aspartic acid β-methyl ester α-chloride). nih.gov The reaction is conducted in trifluoromethanesulfonic acid (triflic acid), which serves as both the catalyst and the solvent. This approach allows for the direct introduction of the diazirinylphenyl group onto the amino acid framework, reportedly without loss of optical purity. nih.gov

Table 3: Key Components in the Synthesis of Trifluoromethyldiazirinyl Homophenylalanine nih.gov
Component TypeSpecific Compound ExampleRole in Reaction
Diazirine Precursor3-(3-methoxyphenyl)-3-(trifluoromethyl)-3H-diazirineProvides the photoactivatable diazirinylphenyl moiety
Amino Acid BackboneN-TFA-Asp(Cl)-OMeActs as the electrophile and provides the core amino acid structure
Catalyst/SolventTrifluoromethanesulfonic acid (Triflic acid)Promotes the Friedel-Crafts alkylation
Reaction TypeFriedel-Crafts Reaction
Key OutcomeFormation of a homophenylalanine derivative containing the trifluoromethyldiazirinyl group nih.gov

Applications of Dl Homophenylalanine in Peptide and Protein Research

Role as a Building Block in Peptide Synthesis

DL-Homophenylalanine serves as a crucial building block in the synthesis of peptides, enabling the creation of modified peptides and peptidomimetics with enhanced characteristics. chemimpex.comchemimpex.com Its incorporation into peptide chains can significantly influence their biological activity and stability. chemimpex.com

Incorporation into Modified Peptides for Enhanced Biological Activity or Stability

The introduction of this compound into peptide sequences is a strategic approach to augment their biological functions and resistance to degradation. chemimpex.commdpi.com The longer side chain of homophenylalanine, compared to phenylalanine, can alter the peptide's conformation and its interaction with biological targets. cymitquimica.com This modification has been shown to be a viable strategy for enhancing the stability of peptides against enzymatic breakdown, a critical factor for the development of peptide-based therapeutics. mdpi.com

Research has demonstrated that replacing natural amino acids with non-natural ones like homophenylalanine can lead to peptides with increased resistance to proteolytic degradation. royalsocietypublishing.org This enhanced stability is crucial for prolonging the in vivo half-life of peptide drugs. mdpi.com For instance, the incorporation of D-Homophenylalanine, an enantiomer of the natural L-form, is a recognized method to improve the proteolytic stability of peptides. chemimpex.commdpi.com

Synthesis of Peptidomimetics

This compound is instrumental in the synthesis of peptidomimetics, which are compounds designed to mimic natural peptides but with improved properties such as stability and bioavailability. google.comnih.gov The use of building blocks like this compound allows for the creation of peptidomimetic agents that are more resistant to hydrolysis and enzymatic degradation compared to their natural peptide counterparts. google.com This increased stability can translate to longer in vitro and in vivo half-lives, making them promising candidates for therapeutic applications. google.comnih.gov

The process of designing peptidomimetics often involves identifying the key amino acid residues responsible for the biological effect of a natural peptide and then creating a modified structure that retains these essential features while incorporating non-natural elements for improved stability. nih.gov this compound, with its unique structural characteristics, provides a valuable component in the synthetic toolbox for constructing these advanced therapeutic molecules. chemimpex.com

Analogues of Arginine Vasopressin Modified with L-β-Homophenylalanine

In the study of neuropeptides, L-β-Homophenylalanine has been utilized to create analogues of Arginine Vasopressin (AVP). nih.gov Researchers have synthesized AVP analogues by modifying positions 2 and 3 of the peptide with L-β-Homophenylalanine to investigate the role of these positions in the peptide's function. nih.govresearchgate.net

A study involving the synthesis of six new AVP analogues where L-β-Homophenylalanine was substituted at various positions revealed significant decreases in pressor, antidiuretic, and in vitro uterotonic activities. nih.govresearchgate.net Notably, some of these modified analogues, such as [Mpa(1),β-Hph2]AVP and [Cpa1,β-Hph2]AVP, acted as uterotonic antagonists. nih.gov This line of research highlights how specific modifications with homophenylalanine can convert an agonist peptide into an antagonist, providing valuable insights into receptor-ligand interactions. researchgate.net

Applications in Protein Engineering

The unique properties of this compound also extend to the field of protein engineering, where it is used to probe protein structure-function relationships and to develop proteins with novel industrial applications. chemimpex.comchemimpex.com

Studying Structure-Function Relationships through Amino Acid Sequence Modification

By substituting natural amino acids with this compound, scientists can systematically study how changes in the amino acid sequence affect a protein's structure and, consequently, its function. chemimpex.comfoodsafety.institute This rational design approach allows for precise, targeted modifications based on an understanding of the protein's three-dimensional structure. foodsafety.institute The introduction of the bulkier side chain of homophenylalanine can create specific steric effects that help to elucidate the roles of individual amino acid residues in protein folding, stability, and catalytic activity. cymitquimica.com

This method is a powerful tool for understanding the intricate relationship between a protein's primary sequence and its biological activity, providing fundamental knowledge that can guide further protein engineering efforts. chemimpex.comfoodsafety.institute

Introducing Unique Properties into Proteins for Industrial Applications

The incorporation of unnatural amino acids like this compound into proteins offers a rational approach to engineer enzymes and other proteins with enhanced properties for industrial use. rsc.org Researchers can leverage D-Homophenylalanine to introduce unique characteristics into proteins, potentially leading to advancements in enzyme activity or stability for various industrial processes. chemimpex.com

Impact on Self-Assembly and Gelation in Peptide Systems

The incorporation of this compound into peptide sequences has a profound effect on their self-assembly behavior and their ability to form hydrogels. The additional methylene (B1212753) group in the homophenylalanine (Hph) side chain enhances hydrophobic interactions, a key driving force in the self-assembly of many peptide-based systems. nsf.gov Furthermore, the stereochemistry of the Hph residue, whether it is in the L- or D-configuration, plays a critical role in determining the morphology and stability of the resulting supramolecular structures. mdpi.com

The stereochemistry of homophenylalanine residues within a peptide sequence is a crucial factor that dictates the pathway of self-assembly and the final architecture of the resulting nanomaterials. Research on N-succinylated dehydrotripeptides has provided significant insights into the effects of homo- versus hetero-chirality on self-assembly. mdpi.com

A study involving a library of N-succinylated dehydrotripeptides containing a C-terminal dehydrophenylalanine (ΔPhe) residue and a scrambled dipeptide sequence of phenylalanine (Phe) and homophenylalanine (Hph) was conducted to investigate these stereochemical effects. mdpi.com Four pairs of diastereomeric tripeptides were synthesized, allowing for a direct comparison between homo-chiral (L-Phe-L-Hph or L-Hph-L-Phe) and hetero-chiral (L-Phe-D-Hph or D-Hph-L-Phe) sequences. mdpi.com

Interestingly, the findings from this study did not align with the commonly held belief that hetero-chiral peptides exhibit a significantly higher propensity for self-assembly and gelation compared to their homo-chiral counterparts. mdpi.com Molecular dynamics simulations suggested that hetero-chiral peptides formed more compact aggregates, as indicated by lower solvent-accessible surface area (SASA) and volume. mdpi.com However, experimentally, both homo-chiral and hetero-chiral peptides demonstrated similar gelation abilities. mdpi.com This suggests that for these all-aromatic tripeptides, the powerful aromatic stacking interactions and the conformational constraints imposed by the dehydrophenylalanine residue may be the dominant forces in self-assembly, somewhat overriding the stereochemical effects typically observed in other peptide systems. mdpi.com

In a different peptide system, Ac-(XKXE)2-NH2, where X was substituted with various hydrophobic amino acids, the inclusion of homophenylalanine (Hph) was found to influence the rate of self-assembly. The hydrophobicity of the peptides in this series increased in the order: Phe < Trp < Hph. This increased hydrophobicity correlated with a faster rate of self-assembly into β-sheet structures. nsf.gov

The following table summarizes the findings on the influence of homophenylalanine stereochemistry on the self-assembly of N-succinylated dehydrotripeptides. mdpi.com

Peptide Sequence MotifStereochemistryKey Finding on Self-Assembly
Hph-Phe-ΔPheHetero-chiral (D,L,Z)Forms more compact aggregates in simulations compared to its homo-chiral counterpart. mdpi.com
Hph-Phe-ΔPheHomo-chiral (L,L,Z)Shows comparable gelation ability to its hetero-chiral counterpart in experiments. mdpi.com
Phe-Hph-ΔPheHetero-chiral (L,D,Z)Transmission electron microscopy revealed long, thin fibers mixed with vesicular structures. mdpi.com
Phe-Hph-ΔPheHomo-chiral (L,L,Z)Transmission electron microscopy showed bundles of thick, helical, ribbon-like structures. mdpi.com

Peptides incorporating homophenylalanine have demonstrated a strong capacity for hydrogelation, the process of forming a three-dimensional network that entraps water to create a semi-solid material. These hydrogels are of great interest for applications in tissue engineering and drug delivery due to their potential biocompatibility and tunable mechanical properties. mdpi.com

In the study of N-succinylated dehydrotripeptides, all synthesized peptides containing homophenylalanine, regardless of their stereochemistry or sequence, were capable of forming self-supporting hydrogels at a low critical gelation concentration (CGC) of 0.2 wt%. mdpi.com The gelation was triggered by a pH drop, resulting in a final pH of 4.5–5.5, which suggests that the partial protonation of the carboxylic acid groups is the initiating event for self-assembly into a hydrogel network. mdpi.com

The mechanical properties of these hydrogels were characterized using rheology. At both 0.2 wt% and 0.6 wt% concentrations, all hydrogels exhibited a dominant elastic behavior, with the storage modulus (G') being approximately ten times higher than the loss modulus (G''). mdpi.com As expected, the hydrogels formed at a higher peptide concentration (0.6 wt%) were significantly more elastic, with G' values about an order of magnitude higher than those of the 0.2 wt% gels. This indicates the formation of a denser and more entangled fibrillar network at higher concentrations. mdpi.com

The morphology of the hydrogel network was also found to be dependent on the peptide's structure. For instance, in the methyl ester-protected series, the hydrogel from the hetero-chiral peptide Suc-L-Phe-D-Hph-Z-ΔPhe-OMe displayed long, thin fibers and some vesicular structures, while its homo-chiral counterpart, Suc-L-Phe-L-Hph-Z-ΔPhe-OMe, formed a denser network of fibers. mdpi.com

The table below presents detailed findings on the hydrogel formation by these homophenylalanine-containing peptides. mdpi.com

PeptideStereochemistryCritical Gelation Concentration (CGC) (wt%)Rheological Properties (G' at 0.6 wt%)Hydrogel Morphology
Suc-D-Hph-L-Phe-Z-ΔPhe-OMeHetero-chiral0.2~1000 PaNot specified
Suc-L-Hph-L-Phe-Z-ΔPhe-OMeHomo-chiral0.2~1000 PaBundles of thick, helical ribbon-like structures
Suc-L-Phe-D-Hph-Z-ΔPhe-OMeHetero-chiral0.2~1000 PaLong, thin fibers with some vesicular structures
Suc-L-Phe-L-Hph-Z-ΔPhe-OMeHomo-chiral0.2~10,000 PaDenser fiber network
Suc-D-Hph-L-Phe-Z-ΔPhe-OHHetero-chiral0.2~10,000 PaNot specified
Suc-L-Hph-L-Phe-Z-ΔPhe-OHHomo-chiral0.2~10,000 PaNot specified
Suc-L-Phe-D-Hph-Z-ΔPhe-OHHetero-chiral0.2~10,000 PaNot specified
Suc-L-Phe-L-Hph-Z-ΔPhe-OHHomo-chiral0.2~10,000 PaNot specified

Dl Homophenylalanine in Medicinal Chemistry and Drug Discovery

Development of Pharmaceutical Agents

The L-enantiomer of homophenylalanine, L-Homophenylalanine (L-HPA), is of particular importance in the pharmaceutical industry, where it is used almost exclusively as a single stereoisomer. chemicalbook.in The racemic DL-mixture often requires resolution to isolate the desired enantiomer for specific therapeutic applications. researchgate.net

L-Homophenylalanine is a crucial chiral precursor for the synthesis of several angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used to manage hypertension and congestive heart failure. nih.govresearchgate.net Many of these drugs, including Ramipril, Enalapril (B1671234), Lisinopril, Imidapril, Benazepril, and Quinapril, incorporate an L-Homophenylalanine moiety as their central pharmacophore unit. chemicalbook.innih.govnih.gov The synthesis of NEPA ((S,S)-N-(1-Ethoxycarbonyl-3-phenylpropyl)alanine), a key intermediate for many of these ACE inhibitors, involves L-Homophenylalanine. chemicalbook.in The widespread use of L-HPA in this capacity highlights its significance as a building block for cardiovascular drugs. researchgate.net

ACE InhibitorSignificance of L-Homophenylalanine
RamiprilL-Homophenylalanine is a key building block for its synthesis. chemicalbook.inresearchgate.net
EnalaprilThe L-Homophenylalanine moiety is a central pharmacophore unit. chemicalbook.innih.gov
ImidaprilL-Homophenylalanine serves as an intermediate for its synthesis. nih.gov
LisinoprilContains a common L-Homophenylalanine core in its structure. nih.gov

DL-Homophenylalanine and its derivatives serve as versatile building blocks for synthesizing pharmaceuticals aimed at treating neurological disorders. chemimpex.com Researchers utilize these compounds in drug design to create novel therapeutics that target neurotransmitter systems, which are crucial for addressing conditions like depression and anxiety. The unique structural properties of homophenylalanine can be leveraged to develop compounds with neuroprotective properties. chemimpex.com For instance, derivatives like 4-Bromo-DL-homophenylalanine have been used to design novel compounds that target serotonin (B10506) receptors.

L-Homophenylalanine is a vital chiral building block for the synthesis of the novel proteasome inhibitor, Carfilzomib. nih.govnih.govasm.org Carfilzomib, a synthetic tetrapeptide epoxyketone, is used in the treatment of multiple myeloma. nih.gov The preparation of Carfilzomib involves N-boc-L-homophenylalanine as a key intermediate, underscoring the importance of this amino acid in the development of modern cancer therapies. google.com

L-Homophenylalanine is recognized as an important chiral intermediate for the synthesis of a variety of novel pharmaceuticals, including β-lactam antibiotics and acetylcholinesterase inhibitors. chemicalbook.inresearchgate.net β-lactam antibiotics are a major class of antibacterial agents that act by inhibiting bacterial cell wall synthesis. researchgate.net Acetylcholinesterase inhibitors work by preventing the breakdown of the neurotransmitter acetylcholine (B1216132) and are a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govwikipedia.org The versatility of L-Homophenylalanine as a building block makes it a valuable component in the development of new drugs within these critical therapeutic areas. chemicalbook.in

Enzymatic Interactions and Metabolic Pathways

This compound and its derivatives are suitable for various biochemical applications and can serve as substrates in a range of enzymatic reactions. cymitquimica.com These interactions are particularly crucial for the production of enantiomerically pure forms of the amino acid required for pharmaceutical synthesis. nih.govresearchgate.net

The biocatalytic synthesis and resolution of homophenylalanine are of significant industrial interest as they offer an efficient and environmentally friendly alternative to traditional chemical methods. nih.govresearchgate.net

A key application is the enzymatic resolution of the racemic N-acetyl-DL-homophenylalanine. researchgate.net This process uses enzymes that can selectively hydrolyze one enantiomer, allowing for the separation of the D- and L-forms. For example, kidney acetone (B3395972) powders (KAP) from various mammalian sources have demonstrated the ability to resolve N-acetyl-DL-homophenylalanine. researchgate.net Similarly, industrial enzymes like alcalase are used for the kinetic resolution of homophenylalanine esters. nih.govtandfonline.com

Furthermore, this compound can be a substrate in asymmetric synthesis . Enzymes such as transaminases and dehydrogenases are used to convert precursor molecules, like 2-oxo-4-phenylbutyric acid, into enantiopure L-Homophenylalanine. nih.govgoogle.com For example, a process using an engineered tyrosine aminotransferase can produce L-homophenylalanine with an enantiomeric excess of over 99%. google.com

Research has also identified biosynthetic gene clusters responsible for producing L-Homophenylalanine. nih.gov Genes from the cyanobacterium Nostoc punctiforme have been expressed in E. coli to achieve fermentative production of L-Hph from L-Phenylalanine, demonstrating that it can be a product of a metabolic pathway. nih.govasm.org This engineered pathway was also shown to accept other substrates, such as m-fluorophenylalanine and L-tyrosine, to generate their corresponding homoamino acids. nih.gov

Enzyme/SystemSubstrateReaction TypeOutcome
AlcalaseN-acetyl-homophenylalanine ethyl esterKinetic Resolution (Hydrolysis)Produces L-(+)-homophenylalanine. tandfonline.com
Kidney Acetone Powders (Acylase)N-acetyl-dl-homophenylalanineEnzymatic ResolutionSeparation of D- and L-enantiomers. researchgate.net
Tyrosine Aminotransferase2-oxo-4-phenylbutyric acidAsymmetric Synthesis (Transamination)Produces L-homophenylalanine with high enantiomeric excess. google.com
α-transaminase (from Megasphaera elsdenii)2-oxo-4-phenylbutanoic acidAsymmetric Synthesis (Transamination)Coupled synthesis and crystallization of L-homophenylalanine. acs.org
Engineered E. coli (with hph genes)L-PhenylalanineBiosynthesisFermentative production of L-Homophenylalanine. nih.gov

Studies on Amino Acid Metabolism and its Implications in Health and Disease

This compound serves as a significant tool in the investigation of amino acid metabolism and its correlation with various health conditions and diseases. chemimpex.com Due to its structural similarity to phenylalanine, it can be used to probe the mechanisms of enzyme kinetics and metabolic pathways. chemimpex.com Disorders related to amino acid metabolism, such as phenylketonuria (PKU), arise from the body's inability to properly process certain amino acids, leading to a harmful buildup of substances. metwarebio.commedlineplus.gov

In conditions like PKU, a deficiency in the enzyme phenylalanine hydroxylase prevents the conversion of phenylalanine to tyrosine, causing an accumulation of phenylalanine that can lead to severe neurological issues. metwarebio.comnih.gov Research into such disorders often involves studying how analogs like this compound interact with metabolic pathways, which can provide insights into disease mechanisms and potential therapeutic strategies. mdpi.com The study of amino acid metabolism is crucial as disruptions have been linked to a variety of pathological conditions, including metabolic, cardiovascular, and immune diseases, as well as cancer. nih.gov

Influence on Neurotransmitter Activity

The structural characteristics of this compound make it a compound of interest in neurochemistry research. It is utilized as a building block for synthesizing compounds that can modulate neurotransmitter activity. chemimpex.com Neurotransmitters are essential for communication within the nervous system, and imbalances in their levels are associated with various neurological and psychiatric disorders.

Research has shown that high levels of certain amino acids, like phenylalanine in PKU, can negatively impact the brain by reducing the concentrations of crucial neurotransmitters such as catecholamines and serotonin. nih.gov Studies using D-homophenylalanine, a stereoisomer of this compound, focus on its role as a precursor in developing compounds that influence neurotransmitter systems. chemimpex.com By incorporating homophenylalanine into novel molecules, researchers aim to create therapeutics that can interact with specific receptors and pathways in the brain, potentially offering new treatments for conditions like depression and anxiety.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates collective behaviors, including virulence factor production and biofilm formation. researchgate.net Inhibiting QS is a promising strategy for combating bacterial infections without exerting the selective pressure that leads to antibiotic resistance.

Homophenylalanine-Derived Benzochemimpex.combg.ac.rsdiazepine-2,5-diones as Quorum Sensing Inhibitors

Recent research has identified homophenylalanine-derived benzo chemimpex.combg.ac.rsdiazepine-2,5-diones as potent inhibitors of bacterial quorum sensing. bg.ac.rsrsc.org A screening of a variety of these compounds revealed their ability to interfere with bacterial communication. rsc.org These findings have led to further investigation and functionalization of these homophenylalanine-derived analogs, resulting in the development of highly active QS modulators with low toxicity. tu-dresden.de This makes them promising candidates for the development of new anti-infective agents. researchgate.net

Molecular Docking Studies of Interactions with Quorum Sensing Proteins (e.g., LuxP, LasR, AbaI, RhlR)

Molecular docking studies have been instrumental in understanding how homophenylalanine-derived compounds inhibit quorum sensing at the molecular level. These computational studies simulate the binding of these inhibitor molecules to key proteins involved in QS pathways.

Research has shown that these compounds can interact with various QS-related proteins. rsc.org For instance, in the bacterium Pseudomonas aeruginosa, a significant opportunistic pathogen, the QS systems are controlled by proteins like LasR and RhlR. nanobioletters.com Molecular docking has revealed that homophenylalanine-derived benzo chemimpex.combg.ac.rsdiazepine-2,5-diones likely target these proteins. rsc.org The results indicate that LasR and RhlR are the most probable binding targets for these compounds. rsc.org Specifically, the M diastereomeric form of the investigated compounds showed a clear preference for binding to LuxP, LasR, and AbaI proteins. rsc.org In contrast, the larger binding pocket of the RhlR protein can accommodate both M and P diastereomers with similar binding energies. rsc.org These docking studies provide a structural basis for the observed QS inhibitory activity and guide the design of even more potent and selective inhibitors.

Quorum Sensing Protein Predicted Binding Affinity of Homophenylalanine-Derived Benzo chemimpex.combg.ac.rsdiazepine-2,5-diones (M diastereomer) Predicted Binding Affinity of Homophenylalanine-Derived Benzo chemimpex.combg.ac.rsdiazepine-2,5-diones (P diastereomer)
LuxP8.5 - 8.7 kcal/mol7.6 - 7.9 kcal/mol
LasR10.4 - 10.8 kcal/mol8.1 - 8.4 kcal/mol
AbaI8.6 - 8.9 kcal/mol7.7 - 8.0 kcal/mol
RhlR10.2 - 10.4 kcal/mol10.3 - 10.6 kcal/mol
Data derived from molecular docking experiments. rsc.org Binding energies are presented as positive values indicating attractive interactions.

Analytical and Characterization Research of Dl Homophenylalanine

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of DL-Homophenylalanine and for separating its enantiomeric components, D- and L-Homophenylalanine. High-Performance Liquid Chromatography (HPLC) is the predominant method employed for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

HPLC is a versatile tool for the analysis of amino acids. For this compound, it serves two primary functions: quantifying the chemical purity of the racemic mixture and determining the enantiomeric excess (e.e.) by separating the D- and L-enantiomers.

Purity Determination: Reverse-phase HPLC (RP-HPLC) is a standard method for assessing the purity of amino acid samples. researchgate.net In this technique, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. researchgate.net The purity of this compound can be determined by monitoring the elution profile, typically with a UV detector, where the main peak's area percentage represents the compound's purity relative to any impurities. nih.gov

Enantiomeric Separation and Excess Determination: Separating the enantiomers of this compound requires a chiral environment. chiralpedia.com This is achieved in HPLC through two main approaches: using a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). chiralpedia.com

Chiral Stationary Phases (CSPs): This is the most common direct method for enantiomeric separation. csfarmacie.cz For amino acids like homophenylalanine, crown ether-based CSPs (e.g., CROWNPAK CR-I(+)) and Pirkle-type CSPs have proven effective. csfarmacie.czdaicelchiral.com The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, which have different interaction energies, leading to different retention times. fz-juelich.de For instance, a study successfully separated D- and L-HPA using a Chirex 3126 (D)-penicillamine column. nih.gov The mobile phase often consists of an aqueous component, like a dilute acid solution, and an organic modifier such as acetonitrile (B52724) or methanol (B129727) to optimize resolution. nih.govcsfarmacie.czdaicelchiral.com

Chiral Derivatization: An indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers. researchgate.net These diastereomeric derivatives can then be separated on a standard achiral RP-HPLC column because they have distinct physical properties. researchgate.net

The enantiomeric excess is calculated from the peak areas of the two separated enantiomers in the chromatogram. Modern techniques combining HPLC with circular dichroism (CD) detection can also determine enantiomeric ratios, sometimes even without baseline separation of the peaks. chromatographytoday.com

Table 1: Examples of HPLC Conditions for Homophenylalanine Enantiomer Analysis To view the full table, scroll to the right.

Column Type Mobile Phase Flow Rate Temperature Detection Application Reference
CROWNPAK CR-I(+) (3 x 150 mm, 5 µm) Acetonitrile / Ethanol / Water / Trifluoroacetic acid = 80 / 15 / 5 / 0.5 0.4 mL/min 30 °C LC-MS Chiral Separation of this compound daicelchiral.com
Chirex 3126 (D)-penicillamine (150 x 4.6 mm) 85% 2 mM CuSO₄ in water and 15% acetonitrile 1 mL/min 40 °C UV (245 nm) Determination of Enantiomeric Excess nih.gov
Kinetex C18 (150 mm × 3 mm, 2.6 μm) 35% (1:1 Methanol/Acetonitrile) and 65% 10 mM phosphate (B84403) buffer (pH 4) 0.12 mL/min 40 °C UV (245 nm) Purity Analysis (not chiral) nih.gov
Hypersil ODS2 (250 mm x 4.6 mm, 5μm) Methanol and water (0.005% phosphoric acid) 0.8 mL/min 30 °C UV (254 nm) Analysis of amino acid derivatives (after derivatization) rsc.org

Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the molecular structure of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the principal technique used for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. savemyexams.com For this compound, both ¹H NMR and ¹³C NMR spectra are used to confirm its identity and structure. rsc.org The process involves dissolving the sample in a deuterated solvent and analyzing the spectrum to ensure the signals correspond to the expected molecular structure. mdpi.com

¹H NMR: The proton NMR spectrum of this compound shows distinct signals for each unique proton environment. savemyexams.com Key features include signals for the aromatic protons on the phenyl ring, the methine proton at the alpha-carbon (α-CH), and the two sets of methylene (B1212753) protons (β-CH₂ and the additional CH₂ group in the side chain). The chemical shift, integration (area under the peak), and splitting pattern (multiplicity) of each signal provide evidence for the structure. savemyexams.comru.nl

¹³C NMR: The carbon NMR spectrum provides a signal for each unique carbon atom in the molecule. This includes distinct peaks for the carboxyl carbon, the aromatic carbons, the alpha-carbon, and the methylene carbons.

The combination of ¹H and ¹³C NMR allows for an unambiguous confirmation of the molecular structure of this compound. chimia.ch These spectra are critical for verifying the successful synthesis of the compound and for identifying any potential impurities. core.ac.ukrptu.de

Table 2: General Expected NMR Spectral Data for Homophenylalanine This table represents typical, generalized data for homophenylalanine derivatives. Exact chemical shifts (δ) can vary based on solvent and pH.

Nucleus Assignment Expected Chemical Shift (ppm) Expected Multiplicity
¹H Aromatic protons (C₆H₅) ~7.1 - 7.4 Multiplet
¹H Alpha-proton (α-CH) ~3.5 - 4.0 Triplet or Doublet of doublets
¹H Benzyl protons (-CH₂-Ph) ~2.6 - 2.9 Triplet or Multiplet
¹H Beta-protons (β-CH₂) ~1.9 - 2.2 Multiplet
¹³C Carbonyl carbon (-COOH) ~170 - 180 Singlet
¹³C Aromatic carbons (C₆H₅) ~125 - 140 Multiple Singlets
¹³C Alpha-carbon (α-CH) ~50 - 60 Singlet
¹³C Benzyl carbon (-CH₂-Ph) ~35 - 45 Singlet
¹³C Beta-carbon (β-CH₂) ~30 - 40 Singlet

Thermal and Solid-State Analysis

The thermal and solid-state properties of a compound are crucial for understanding its stability and behavior during processing and storage. For this compound, a combination of Differential Scanning Calorimetry (DSC), Thermogravimetry (TG), and Powder X-ray Diffraction (PXRD) is used. cardiff.ac.uk

A recent comprehensive study on L-homophenylalanine revealed that the compound does not exhibit a simple melting process but instead undergoes decomposition at elevated temperatures. researchgate.net

Differential Scanning Calorimetry (DSC) in Thermal Decomposition Studies

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. icheme.orgtainstruments.com It is used to detect thermal events such as melting, crystallization, and decomposition. akjournals.com For many amino acids, decomposition occurs at or before the melting point. nih.govbiorxiv.org

In the analysis of L-homophenylalanine, DSC scans showed that the compound decomposes at temperatures above approximately 520 K (247 °C). researchgate.net Instead of a sharp endothermic peak characteristic of melting, the DSC curve indicates a decomposition process, which is often a broader event and may be accompanied by gas evolution. researchgate.net This information is vital for establishing the thermal stability limits of the compound. icheme.org

Table 3: Thermal Analysis Data for L-Homophenylalanine Data derived from studies on the L-enantiomer, which provides insight into the thermal behavior of the DL-racemate.

Technique Observation Approximate Temperature Reference
DSC Onset of thermal decomposition > 520 K (247 °C) researchgate.net
TG Significant mass loss due to decomposition > 520 K (247 °C) researchgate.net

Thermogravimetry (TG) and Temperature-Resolved Powder X-ray Diffraction (PXRD)

TG and PXRD provide complementary information to DSC. TG measures the change in mass of a sample as a function of temperature, while temperature-resolved PXRD monitors changes in the crystalline structure during heating. rigaku.com

Thermogravimetry (TG): TG analysis of L-homophenylalanine confirms the findings from DSC, showing a significant loss of mass starting at temperatures above 520 K, which corresponds to the decomposition of the molecule. researchgate.netmdpi.com The TG curve helps to quantify the decomposition process. researchgate.net

Powder X-ray Diffraction (PXRD): PXRD provides a unique "fingerprint" for a specific crystalline solid. americanpharmaceuticalreview.com By performing PXRD at different temperatures (temperature-resolved PXRD), one can observe phase transitions or the loss of crystallinity. rigaku.commdpi.com For L-homophenylalanine, temperature-resolved PXRD analysis showed that the initial crystalline solid phase remains stable until the onset of decomposition, at which point the crystalline structure breaks down. researchgate.net This technique is also fundamental in identifying different polymorphic forms of a compound, should they exist. researchgate.netresearchgate.netrsc.org

Together, these thermal and solid-state analysis techniques provide a complete picture of the behavior of homophenylalanine at elevated temperatures, confirming that it decomposes rather than melts and establishing the temperature range of its solid-state stability. researchgate.net

Hot Stage Microscopy for Solid Phase Behavior

Hot Stage Microscopy (HSM) is a powerful analytical technique used to visually observe the physical and chemical changes in a material as a function of temperature. linkam.co.uk By combining a microscope with a precision heating and cooling stage, researchers can directly study phenomena such as melting, crystallization, decomposition, and polymorphic transformations in real-time. linkam.co.uk

In the context of homophenylalanine analysis, HSM has been employed to investigate its solid-state thermal characteristics. researchgate.net Studies on the closely related L-homophenylalanine reveal that the compound does not exhibit a straightforward melting process. researchgate.net Instead, upon heating, the initial solid phase undergoes a complete decomposition at elevated temperatures. researchgate.net Observations from HSM experiments on recrystallized L-homophenylalanine have detailed the thermal behavior, noting the disappearance of initial crystals and the emergence of new solid forms or decomposition products as the temperature increases. researchgate.net For instance, research indicates that the prevalent initial solid phase begins to decompose at temperatures approximately above 520 K (246.85 °C). researchgate.netresearchgate.net This direct observational data is crucial for understanding the thermal stability and processing limitations of the compound.

Table 1: Summary of Thermal Events for L-Homophenylalanine Observed via Hot Stage Microscopy

Temperature Observation
Ambient to ~520 K (~247 °C) The initial crystalline solid phase remains stable.
Above ~520 K (~247 °C) Complete decomposition of the initial solid phase is observed, rather than simple melting. researchgate.netresearchgate.net

Note: The detailed study was performed on L-homophenylalanine, an enantiomer of one of the components of the DL-racemic mixture.

Computational Chemical Studies

Computational chemistry provides indispensable tools for understanding the physicochemical properties of molecules like this compound from a theoretical standpoint. These methods allow for the prediction and modeling of various parameters that can be difficult or time-consuming to measure experimentally.

Density Functional Theory (DFT) Calculations for pKa Values and Thermodynamic Modeling

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org It is widely applied to predict molecular properties, including the acidity constants (pKa) of ionizable groups in a molecule. nih.govmdpi.com The pKa values are fundamental for thermodynamic modeling, as they describe the protonation state of a compound at a given pH, which in turn governs properties like aqueous solubility. researchgate.net

For homophenylalanine, DFT calculations have been utilized to determine its pKa values. researchgate.netresearchgate.net These calculated values are essential inputs for thermodynamic models that aim to describe the compound's behavior in solution, particularly its pH-dependent solubility. researchgate.net The solubility of L-homophenylalanine, for example, is relatively constant over a wide pH range but increases dramatically at pH values below 2.5 and above 9.5, a behavior that can be accurately modeled once the pKa values for the carboxylic acid and amino groups are known. researchgate.netresearchgate.net DFT-based methods provide a robust way to obtain these crucial parameters, enabling a deeper understanding of the compound's thermodynamic properties. nih.govresearchgate.net

Table 2: Representative Data from DFT Calculations for Amino Acids like Homophenylalanine

Parameter Description Typical Application
pKa₁ Acidity constant of the carboxylic acid group (-COOH) Modeling solubility in acidic conditions (pH < 2.5) researchgate.net
pKa₂ Acidity constant of the protonated amino group (-NH₃⁺) Modeling solubility in alkaline conditions (pH > 9.5) researchgate.net

| Gibbs Free Energy | Thermodynamic potential used to calculate equilibrium constants and predict reaction spontaneity | Establishing phase diagrams and stability regions rsc.org |

Note: The specific studies cited were performed on L-homophenylalanine. The principles of DFT application are directly relevant for the DL-form.

Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) Equation of State for Activity Coefficients

The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) is a sophisticated equation of state used to describe the thermodynamic properties of complex fluid mixtures. acs.orgnih.gov It is particularly valuable in the pharmaceutical and chemical industries for modeling phase equilibria, solubilities, and activity coefficients of compounds in various solvents. nih.govacs.org The model accounts for molecular size, chain-like structures, and specific interactions like hydrogen bonding. nih.gov

PC-SAFT has been successfully applied to model the aqueous solubility of L-homophenylalanine as a function of both temperature and pH. researchgate.netresearchgate.net The liquid phase activity coefficients, which are a measure of the deviation from ideal solution behavior, can be calculated using this model. acs.org To perform these calculations, several compound-specific parameters are required, which describe the molecule's physical characteristics. nih.gov The PC-SAFT model was shown to be effective in calculating the solubility of L-homophenylalanine, demonstrating its utility in predicting the thermodynamic behavior of this amino acid in solution without the need for extensive experimental work. researchgate.netresearchgate.net

Table 3: Typical Parameters for PC-SAFT Modeling of an Amino Acid

Parameter Description
m Number of segments per chain
σ Segment diameter (Å)
u/kB Depth of the dispersion potential well (K)
εHB/kB Association energy (K)

| κHB | Association volume |

Note: The PC-SAFT model was applied to L-homophenylalanine to represent solubility data. researchgate.netresearchgate.net The parameters are determined by fitting to experimental data for pure substances or their solubility. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
L-homophenylalanine
D-homophenylalanine
Water

Future Research Directions and Translational Perspectives

Emerging Roles of DL-Homophenylalanine in Novel Therapeutic Areas

The established utility of L-homophenylalanine, a stereoisomer of this compound, as a critical precursor in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors for managing hypertension and congestive heart failure underscores its pharmaceutical significance researchgate.netresearchgate.net. Beyond these well-documented applications, this compound and its derivatives are being investigated for broader roles in drug discovery and development. It serves as an important chiral intermediate for a range of novel pharmaceuticals, including certain β-lactam antibiotics, acetylcholinesterase inhibitors, and neutral endopeptidase (NEP) inhibitors, highlighting its versatility in medicinal chemistry researchgate.net.

Current research trends suggest that modified peptides incorporating homophenylalanine residues could offer enhanced stability, altered pharmacokinetic profiles, or novel biological activities. While specific therapeutic targets for this compound itself are still under exploration, its structural similarity to phenylalanine positions it as a candidate for peptide-based therapeutics targeting various disease pathways. The exploration of this compound in the development of peptide analogs for conditions such as metabolic diseases, obesity, diabetes, and even neurodegenerative disorders like those involving tau aggregation, represents a significant frontier google.comgoogle.com. Further research into the biological interactions and therapeutic potential of peptides containing this unnatural amino acid is anticipated to uncover new treatment modalities.

Advancements in Green Chemistry and Sustainable Biocatalytic Processes for this compound Production

The production of enantiomerically pure L-homophenylalanine, a key requirement for pharmaceutical applications, is increasingly shifting towards greener and more sustainable methodologies researchgate.netresearchgate.net. Traditional chemical synthesis routes often involve complex processes, high costs, and generate environmental pollutants researchgate.netresearchgate.net. In contrast, biocatalysis offers a more environmentally friendly and stereoselective approach.

Recent advancements focus on leveraging enzymatic resolution and asymmetric synthesis techniques. For instance, mammalian kidney acetone (B3395972) powders (KAP), particularly from beef, have demonstrated high efficiency in resolving N-acetyl-DL-homophenylalanine, yielding L-homophenylalanine with excellent enantiomeric excesses (up to >99%) and respectable yields (37.5% - 41%) researchgate.netresearchgate.net. Furthermore, the cloning and expression of specific enzymes, such as N-acylamino acid racemase (NAAAR) and L-aminoacylase (LAA) from microorganisms like Deinococcus radiodurans, are enabling more targeted and efficient biocatalytic production researchgate.net.

Future research is directed towards the development of integrated systems, such as membrane bioreactors, for continuous and sustainable biotransformation processes researchgate.netresearchgate.net. Optimizing enzyme engineering, immobilization techniques, and fermentation strategies will be crucial for scaling up these biocatalytic processes, making the production of L-homophenylalanine more economically viable and environmentally benign. The pursuit of green chemistry principles in the synthesis of this compound and its enantiomerically pure forms is paramount for its widespread adoption in sustainable manufacturing.

Exploration of this compound in Materials Science and Nanocarrier Development

The inherent properties of amino acids and peptides make them attractive building blocks for advanced materials, particularly in the realm of drug delivery and nanocarrier development researchgate.net. This compound, as a component of peptides, is indirectly involved in these emerging fields. Its primary role in materials science currently lies in its use as a precursor for synthesizing peptides, which can then be engineered into functional nanomaterials.

Research into protein-based nanoparticles, utilizing materials like silk, collagen, and soy protein, has demonstrated their biodegradability, biocompatibility, and suitability for drug delivery applications researchgate.net. Peptides synthesized using this compound could be incorporated into such nanostructures to impart specific functionalities, such as targeted delivery, controlled release, or enhanced cellular uptake. For example, modifications with hydrophilic moieties like polyethylene (B3416737) glycol (PEG) are common in nanocarrier development to improve solubility and circulation half-life google.com, and peptides containing homophenylalanine could be amenable to such functionalization.

Additionally, studies investigating protein hydrolysates for agricultural applications have noted the presence of this compound and its positive correlation with plant resistance-inducing properties researchgate.netresearchgate.net. While this is not directly materials science, it points to the bioactivity of such amino acids and their potential incorporation into bio-based materials or formulations for agricultural or biomedical use. The exploration of this compound in creating novel peptide-based biomaterials, self-assembling peptide structures, and functionalized nanoparticles represents a promising avenue for future research.

Data Table: Key Properties and Biocatalytic Resolution Data for this compound

Property/ParameterValue(s)Source/Context
Purity (Assay)≥98% (HPLC) sigmaaldrich.comsigmaaldrich.com
Melting Point282 °C (dec.) sigmaaldrich.com
Molecular Weight179.22 g/mol sigmaaldrich.comsigmaaldrich.com
Primary ApplicationPeptide synthesis sigmaaldrich.comsigmaaldrich.com
Biocatalytic Yield (L-HPA from resolution)37.5% - 41%Beef kidney KAP resolution of N-acetyl-DL-HPA researchgate.net
Enantiomeric Excess (L-HPA from resolution)94% - >99%Beef kidney KAP resolution of N-acetyl-DL-HPA researchgate.net

Compound List

this compound

L-Homophenylalanine

L-Phenylalanine

Ramipril

N-acetyl-homophenylalanine

Polyethylene glycol (PEG)

DL-β-Phenylalanine

Q & A

Q. What are the standard methods for synthesizing DL-Homophenylalanine with high enantiomeric purity?

this compound (±-2-Amino-4-phenylbutyric acid) is typically synthesized via Strecker synthesis or enzymatic resolution. Key steps include:

  • Chiral resolution : Use of chiral auxiliaries or chromatography (e.g., HPLC with chiral stationary phases) to separate enantiomers, as commercial products report ≥95% purity .
  • Crystallization : Recrystallization in polar solvents (e.g., ethanol/water mixtures) to achieve a melting point of 282°C, confirming purity .
  • Quality control : NMR and mass spectrometry (F.W. 179.22) for structural validation .

Q. How can researchers validate the purity of this compound in experimental settings?

  • Analytical chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity ≥95% .
  • Thermal analysis : Differential scanning calorimetry (DSC) to verify the sharp melting point at 282°C .
  • Elemental analysis : Confirm molecular composition (C10H13NO2) via combustion analysis .

Q. What role does this compound play in studying amino acid transport mechanisms?

  • Competitive inhibition assays : this compound is used to probe substrate specificity of amino acid transporters (e.g., LAT1 or ASCT2) by comparing uptake rates with natural substrates like phenylalanine .
  • Radiolabeling : Tritiated or 14C-labeled this compound can track transport kinetics in cell cultures .

Advanced Research Questions

Q. How does this compound’s inertness in phenylalanine dehydrogenase reactions inform substrate specificity models?

  • Enzyme kinetics : this compound shows no activity (<1% relative to L-phenylalanine) in Thermophilic bacterial phenylalanine dehydrogenase assays, suggesting strict stereochemical and side-chain length requirements for substrate recognition .
  • Structural modeling : Molecular docking simulations reveal that the extended side chain (4-phenylbutyric acid vs. 3-phenylpropionic acid in phenylalanine) disrupts binding to the active site .

Q. What contradictory findings exist regarding this compound’s metabolic pathways in bacterial systems?

  • CYP79A2 paradox : While CYP79A2 from Arabidopsis thaliana metabolizes L-phenylalanine to phenylacetaldoxime, it fails to catalyze this compound oxidation, indicating substrate specificity barriers in cytochrome P450 enzymes .
  • Resolution : Cross-species enzyme assays (e.g., testing bacterial vs. plant P450s) and isotopic tracing (e.g., 13C-DL-Homophenylalanine) can clarify metabolic inertness .

Q. How can researchers optimize this compound’s use in peptide mimetics for drug discovery?

  • Solid-phase peptide synthesis (SPPS) : Incorporate this compound as a non-natural amino acid to enhance protease resistance. Use Fmoc-protected derivatives (e.g., H-DL-Hph-OH) with coupling reagents like HBTU .
  • Conformational analysis : Circular dichroism (CD) and X-ray crystallography to study backbone flexibility and phenyl group interactions in peptide chains .

Q. What experimental designs address discrepancies in this compound’s solubility across studies?

  • Solvent screening : Test solubility in buffered aqueous solutions (pH 2–9) and organic solvents (DMSO, DMF) at 25°C. Note: Low solubility in water (<1 mg/mL) necessitates DMSO for stock solutions .
  • Controlled conditions : Standardize temperature (e.g., 0–6°C storage to prevent degradation) and ionic strength to ensure reproducibility .

Methodological Guidance for Data Contradictions

Q. How should researchers analyze conflicting data on this compound’s enzyme inhibition profiles?

  • Systematic review : Compare assay conditions (e.g., pH, cofactors like NAD+) across studies. For example, NADP (NADPH) inertness in some dehydrogenase assays may explain variability .
  • Meta-analysis : Aggregate kinetic parameters (Km, Vmax) from published datasets to identify outliers or methodological biases .

Q. What strategies validate this compound’s role in metabolic pathway engineering?

  • Gene knockout models : Use CRISPR/Cas9 to delete homologs of phenylalanine-metabolizing enzymes (e.g., PAL, PPO) in microbial hosts, then test this compound utilization .
  • Isotope tracing : Feed 13C-labeled this compound to track incorporation into secondary metabolites via LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.